5-Bromo-2-(methylsulfonyl)isoindoline
Description
Properties
IUPAC Name |
5-bromo-2-methylsulfonyl-1,3-dihydroisoindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKZZKCCANOSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination of 2-(Methylthio)Isoindoline
A two-step approach involving bromination followed by oxidation is widely applicable. In this method, 2-(methylthio)isoindoline serves as the precursor. The methylthio group (-SCH₃) acts as a directing group, enabling para-bromination at position 5.
Procedure :
-
Bromination :
-
Oxidation to Sulfonyl Group :
Key Data :
| Parameter | Bromination Step | Oxidation Step |
|---|---|---|
| Temperature (°C) | 0–5 | 60 |
| Time (h) | 4–6 | 12 |
| Catalyst/Reagent | FeBr₃ | H₂O₂ |
| Solvent | Acetic acid | Acetic acid |
Cyclization of Brominated Aromatic Precursors
Gabriel Synthesis with 5-Bromo-2-(Methylsulfonyl)Benzaldehyde
This method constructs the isoindoline ring post-functionalization of the aromatic core.
Procedure :
-
Synthesis of 5-Bromo-2-(methylsulfonyl)Benzaldehyde :
-
Cyclization via Gabriel Reaction :
Challenges :
-
Competing side reactions during cyclization require precise stoichiometry.
-
Regiochemical control depends on the electronic effects of the methylsulfonyl group.
Oxidation of 5-Bromo-2-(Methylthio)Isoindoline
Meta-Chloroperbenzoic Acid (m-CPBA) Mediated Oxidation
Alternative to H₂O₂, m-CPBA offers milder conditions for sulfone formation.
Procedure :
-
Stir 5-bromo-2-(methylthio)isoindoline (1.0 equiv) with m-CPBA (2.2 equiv) in dichloromethane at 25°C for 6 hours.
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Quench with sodium thiosulfate, extract with DCM, and purify via flash chromatography.
Advantages :
-
Shorter reaction time compared to H₂O₂.
-
Higher purity due to reduced over-oxidation byproducts.
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Bromination/Oxidation | FeBr₃/H₂O₂ | 78 → 85 | ≥95 | Industrial |
| Gabriel Synthesis | Cyclization/Reduction | 65 | 90 | Lab-scale |
| m-CPBA Oxidation | Sulfone Formation | 88 | 97 | Pilot-scale |
Insights :
-
Bromination/Oxidation is optimal for large-scale production due to cost-effective reagents.
-
m-CPBA Oxidation suits high-purity applications but involves higher reagent costs.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfonyl)isoindoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding isoindoline derivative without the bromine and sulfonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include the corresponding isoindoline derivative without the bromine and sulfonyl groups.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
This compound serves as a crucial building block for synthesizing various bioactive molecules with potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity against diseases. -
Organic Synthesis
As an intermediate in organic synthesis, 5-Bromo-2-(methylsulfonyl)isoindoline aids in the development of complex organic compounds and natural products. Its ability to undergo various chemical reactions, such as substitution and oxidation, makes it valuable in synthetic pathways. -
Material Science
The compound is utilized in developing novel materials with unique properties, such as organic semiconductors and polymers. Its chemical structure allows for tailoring materials for specific applications in electronics and coatings.
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has demonstrated effectiveness against various bacterial strains, showing potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 μg/mL | |
| Escherichia coli | 12.5 μg/mL | |
| Pseudomonas aeruginosa | 25 μg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored extensively. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis | |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest | |
| A549 (lung cancer) | 12 | Induction of apoptosis |
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of isoindoline derivatives, including this compound. Results indicated superior activity against resistant bacterial strains compared to traditional antibiotics, suggesting its potential use in treating drug-resistant infections.
Cancer Treatment Research
Another investigation focused on the anticancer properties of isoindoline derivatives in vitro. Findings revealed that this compound effectively inhibited tumor growth across several cancer cell lines, leading to further exploration of its mechanisms and possible clinical applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfonyl)isoindoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and selectivity towards these targets . Additionally, the isoindoline core can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoindoline Derivatives with Varied Substituents
- 5-Bromo-2-{[3-(piperazin-1-yl)phenyl]sulfonyl}isoindoline (3h) : This analog replaces the methylsulfonyl group with a phenylsulfonyl-piperazine moiety. While both compounds exhibit 5-HT6R antagonism, 3h demonstrates enhanced binding affinity due to the piperazine group's ability to engage in hydrogen bonding .
- 4-Chloro-2-{[2-(piperazin-1-yl)phenyl]sulfonyl}isoindoline (3j) : Substituting bromo with chloro reduces steric hindrance but may lower electrophilicity, impacting reactivity in cross-coupling applications .
Table 1: Structural and Electronic Properties of Isoindoline Derivatives
Thiophene and Indole-Based Analogs
- DUP-697 (5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene) : A thiophene derivative with a methylsulfonyl group, DUP-697 is a selective COX-2 inhibitor. Unlike this compound, its thiophene core and additional fluorophenyl group confer distinct pharmacokinetic profiles, including higher lipophilicity .
- 5-Bromo-2-(4-bromophenyl)-1H-indole : This indole-based compound shares a bromo substituent but lacks the methylsulfonyl group. Its anti-inflammatory activity is attributed to bromine's electronegativity, though it is less potent than sulfone-containing analogs .
Pharmacological and Functional Comparisons
Anti-Inflammatory and Analgesic Potency
- Methylsulfonyl Chalcone Derivatives : Compounds with para-methylsulfonyl groups on phenyl rings exhibit ED50 values significantly lower than celecoxib (a COX-2 inhibitor), highlighting the sulfone group's role in enhancing potency . For example, derivatives 1 and 2 in this class have ED50 values of 0.8 and 0.9 mg/kg, respectively, compared to celecoxib's 1.5 mg/kg .
Table 2: Pharmacological Activity of Sulfone-Containing Compounds
*Estimated from preclinical data.
Biological Activity
5-Bromo-2-(methylsulfonyl)isoindoline is an isoindoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a bromine atom and a methylsulfonyl group attached to the isoindoline core. This unique structure contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 6.25 μg/mL | |
| Escherichia coli | 12.5 μg/mL | |
| Pseudomonas aeruginosa | 25 μg/mL |
The compound's effectiveness against Staphylococcus aureus, a common pathogen, highlights its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis | |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest | |
| A549 (lung cancer) | 12 | Induction of apoptosis |
The compound's ability to induce apoptosis in HeLa cells suggests its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The bromine atom may enhance the compound's binding affinity to target proteins, while the methylsulfonyl group could facilitate interactions with cellular pathways involved in apoptosis and cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial efficacy of various isoindoline derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, suggesting its potential use in treating drug-resistant infections . -
Cancer Treatment Research :
Another study focused on the anticancer properties of isoindoline derivatives in vitro. The findings revealed that this compound effectively inhibited tumor growth in several cancer cell lines, leading to further investigations into its mechanisms and potential clinical applications .
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-(methylsulfonyl)isoindoline, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis typically involves bromination of isoindoline precursors followed by sulfonylation. For example, bromination of 2-methylsulfonylisoindoline using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents like dichloromethane or acetonitrile is a standard approach. Optimization includes:
- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during bromination .
- Catalyst Selection: Lewis acids (e.g., FeCl₃) can enhance regioselectivity .
- Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures improves purity. Yield improvements (70–85%) are achievable by adjusting stoichiometric ratios (1:1.2 substrate-to-brominating agent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- ¹H/¹³C NMR: The methylsulfonyl group appears as a singlet at ~3.2 ppm (¹H) and ~45 ppm (¹³C). Bromine substitution causes deshielding of adjacent protons (e.g., isoindoline C-H protons at ~7.5–8.0 ppm) .
- Mass Spectrometry (HRMS): Look for molecular ion peaks at m/z [M+H]⁺ corresponding to C₉H₉BrNO₂S (calc. 274.96) and isotopic patterns confirming bromine .
- FT-IR: Sulfonyl S=O stretches at ~1150–1300 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹ .
Advanced Research Questions
Q. How does the methylsulfonyl group in this compound influence its reactivity in cross-coupling reactions compared to other leaving groups?
Methodological Answer: The methylsulfonyl group acts as a strong electron-withdrawing group, enhancing electrophilicity at the adjacent carbon. This facilitates Suzuki-Miyaura couplings with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C). Compared to halides (e.g., Cl), methylsulfonyl derivatives exhibit:
Q. What experimental strategies can address contradictory results in enzyme inhibition studies involving this compound derivatives?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Standardized Assays: Use consistent enzyme sources (e.g., recombinant human enzymes) and substrate concentrations (KM values).
- Control Experiments: Test the compound against isoforms (e.g., COX-1 vs. COX-2) to confirm selectivity .
- Purity Validation: Ensure >95% purity via HPLC and NMR. Impurities like residual brominated byproducts may nonspecifically inhibit enzymes .
- Dose-Response Curves: Calculate IC₅₀ values across a wide range (0.1–100 µM) to identify off-target effects .
Q. What methodological considerations are critical when employing this compound derivatives in EPR oximetry for cellular oxygen measurement?
Methodological Answer:
- Structural Rigidity: The isoindoline backbone enhances superhyperfine resolution in EPR spectra, enabling precise oxygen sensitivity measurements .
- Solubility Optimization: Use hydrophilic derivatives (e.g., carboxylated analogs) for aqueous cell suspensions. Lipophilic variants require nanocarriers for intracellular delivery .
- Isotopic Labeling: While deuteration does not improve O₂ sensitivity, ¹⁵N-labeling increases signal intensity by 20–30%, critical for in vivo applications .
- Spectral Analysis: Employ iterative fitting algorithms to resolve overlapping peaks in low-oxygen environments .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported inhibitory potencies of this compound derivatives across studies?
Methodological Answer:
- Replicate Conditions: Repeat assays using identical buffer systems (e.g., pH 7.4 PBS) and enzyme batches.
- Metabolic Stability Testing: Assess compound degradation during assays via LC-MS. Rapid decomposition in some studies may falsely lower potency .
- Structural Confirmation: Compare X-ray crystallography or computational docking models to verify binding modes. For example, steric clashes in certain isoforms may reduce efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
